molecular formula C11H12N4O3 B4795075 ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate

ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate

Cat. No.: B4795075
M. Wt: 248.24 g/mol
InChI Key: SNIXCRFYDUITDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate typically involves the condensation of pyrazole derivatives with pyrimidine precursors under controlled conditions. One common method includes the treatment of pyrazolopyrimidine with ethyl glycinate in the presence of a suitable catalyst . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the ethyl group is replaced by other functional groups .

Mechanism of Action

The mechanism of action of ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of enzymes or modulating receptor functions. This interaction can lead to alterations in cellular pathways, ultimately exerting its biological effects .

Comparison with Similar Compounds

Ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields .

Properties

IUPAC Name

ethyl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-2-18-9(16)7-13-11(17)8-6-14-15-5-3-4-12-10(8)15/h3-6H,2,7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIXCRFYDUITDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C2N=CC=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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